molecular formula C10H11NO2 B1298405 4-Methyl-beta-methyl-beta-nitrostyrene CAS No. 29816-55-5

4-Methyl-beta-methyl-beta-nitrostyrene

Cat. No. B1298405
CAS RN: 29816-55-5
M. Wt: 177.2 g/mol
InChI Key: JEKFDNFWPBWEKO-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-beta-methyl-beta-nitrostyrene is a chemical compound with the molecular formula C10H11NO2 . It is also known as trans-4-Methyl-beta-methyl-beta-nitrostyrene . This compound is used as an organic intermediate for pharmaceuticals .


Synthesis Analysis

The synthesis of 4-Methyl-beta-methyl-beta-nitrostyrene involves several methods . One method involves the reaction of benzaldehyde with nitroethane and butylamine . Another method involves the Henry reaction of benzaldehyde and nitromethane .


Molecular Structure Analysis

The molecular structure of 4-Methyl-beta-methyl-beta-nitrostyrene can be represented by the InChI string: InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7- . The molecular weight of this compound is 177.1998 .


Chemical Reactions Analysis

4-Methyl-beta-methyl-beta-nitrostyrene, a nitrostyrene derivative, is an α,β-disubstituted nitroalkene . It has been synthesized by reacting benzaldehyde with nitroethane and butylamine . Spectroscopic analysis of 1-phenyl-2-nitropropene has been done using FT-IR, FT-Raman, NMR, and UV .

Scientific Research Applications

Organic Intermediate for Pharmaceuticals

The compound “4-Methyl-beta-methyl-beta-nitrostyrene” is used as an organic intermediate in the pharmaceutical industry . It plays a crucial role in the synthesis of various drugs and medicinal compounds.

Synthesis of N-benzylpyrrolomorphinans

This compound may be used as a reagent in the synthesis of N-benzylpyrrolomorphinans . N-benzylpyrrolomorphinans are a class of compounds that have potential therapeutic applications.

Denitrative Cross-Couplings

Interestingly, β-nitrostyrenes, typically bench stable compounds, are highly promising cross-coupling partners, due to their excellent availability and well understood reactivity . They offer alternative access to a broad range of functionalized alkenes, including β-alkylated styrenes, chalcones, stilbenes, cinnamic acids, and conjugated sulfones and phosphonates .

Antifungal Properties

Imidazole-containing chalcones, which can be synthesized using this compound, have been shown to be strongly effective against Aspergillus fumigatus . This fungus is the causative agent for the disease pulmonary aspergillosis .

Component of Essential Oils

1-(4-Methylphenyl)ethanol, a related compound, serves as a component of the essential oil from some plants in the ginger family . It is also used as a flavoring agent .

Cross-Couplings in Modern Organic Synthesis

Cross-couplings in modern organic synthesis have largely focused on noble transition metal-catalyzed reactions of privileged functional groups . The nitro group represents one of the most versatile functional groups in organic chemistry .

Safety and Hazards

4-Methyl-beta-methyl-beta-nitrostyrene may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is advised when handling this compound .

properties

IUPAC Name

1-methyl-4-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKFDNFWPBWEKO-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29816-55-5
Record name NSC93684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BETA,4-DIMETHYL-BETA-NITROSTYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-beta-methyl-beta-nitrostyrene
Reactant of Route 2
4-Methyl-beta-methyl-beta-nitrostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.